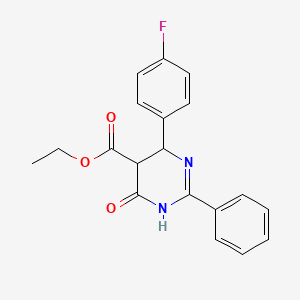

Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Description

Properties

IUPAC Name |

ethyl 4-(4-fluorophenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-2-25-19(24)15-16(12-8-10-14(20)11-9-12)21-17(22-18(15)23)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOZEBYUWKLMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with ethyl acetoacetate, 4-fluorobenzaldehyde, and benzylamine.

Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with 4-fluorobenzaldehyde in the presence of a base such as sodium ethoxide to form an intermediate.

Cyclization: The intermediate then reacts with benzylamine under acidic conditions to form the pyrimidine ring.

Hydrolysis and Esterification: The resulting compound is hydrolyzed and then esterified to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability in pharmacological studies .

| Condition | Reagents | Product |

|---|---|---|

| Acidic hydrolysis | HCl (conc.), H₂O/EtOH | 4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylic acid |

| Basic hydrolysis | NaOH, H₂O/THF | Sodium salt of the carboxylic acid |

Data from analogs :

- Hydrolysis of ethyl 6-methyl-4-phenyl analogs proceeds with >90% conversion in 6M HCl at 100°C .

- Base-catalyzed hydrolysis (2M NaOH) achieves complete de-esterification within 2 hours at 60°C .

Substitution at the Hydroxyl Group

The hydroxyl group at position 6 participates in nucleophilic substitution reactions, particularly with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to form chlorinated derivatives .

| Reaction | Reagents | Product |

|---|---|---|

| Chlorination | POCl₃, reflux | Ethyl 4-(4-fluorophenyl)-6-chloro-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate |

| Thiolation | Lawesson’s reagent | Ethyl 4-(4-fluorophenyl)-6-mercapto-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate |

Key findings :

- Chlorination efficiency: 70–80% yield under anhydrous conditions .

- Thiolation requires catalytic bases (e.g., triethylamine) for optimal conversion .

Ring Functionalization and Oxidation

The dihydropyrimidine ring can undergo oxidation to form aromatic pyrimidines or further functionalization via electrophilic substitution at the phenyl groups .

| Reaction Type | Reagents | Product |

|---|---|---|

| Aromatization | MnO₂, CH₃CN | Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenylpyrimidine-5-carboxylate |

| Fluorophenyl halogenation | NBS, AIBN (radical initiator) | Brominated derivatives at the 4-fluorophenyl ring |

Experimental notes :

- Aromatization with MnO₂ proceeds at 50°C with 65% yield .

- Bromination selectively targets the para position of the fluorophenyl group .

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s interactions with cyclooxygenase (COX) enzymes highlight its electrophilic potential. Derivatives with modified ester or hydroxyl groups show enhanced COX-2 inhibition, suggesting reactivity at these sites influences bioactivity .

| Derivative Modification | COX-2 IC₅₀ (μM) | COX-1 IC₅₀ (μM) |

|---|---|---|

| Parent compound | 34.4 ± 0.10 | 26.04 ± 0.36 |

| Carboxylic acid analog | 23.8 ± 0.20 | 28.39 ± 0.03 |

| Chlorinated analog | 19.45 ± 0.07 | 31.4 ± 0.12 |

Data adapted from in vitro studies on pyrimidine analogs .

Stability and Degradation

The compound exhibits pH-dependent stability:

- Acidic conditions (pH < 3) : Ester hydrolysis predominates.

- Basic conditions (pH > 10) : Degradation via ring-opening reactions .

| Condition | Half-life (25°C) | Major Degradation Pathway |

|---|---|---|

| pH 1.2 (HCl) | 8 hours | Ester hydrolysis |

| pH 12.0 (NaOH) | 2 hours | Ring opening to ureido acids |

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate exerts its effects involves interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydropyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with key analogues:

Substituent Variations at Position 2 and 6

Ethyl 4-(4-Fluorophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate ()

- Molecular Formula : C₁₄H₁₅FN₂O₂S

- Key Differences :

- Position 6 : Methyl group (vs. hydroxyl in the target).

- Position 2 : Thioxo (C=S) group (vs. phenyl in the target).

- Impact :

Ethyl 6-Hydroxy-2,4-Diphenyl-4,5-Dihydro-5-Pyrimidinecarboxylate ()

- CAS : 1100750-73-9

- Key Differences :

- Position 4 : Phenyl (vs. 4-fluorophenyl in the target).

- Position 2 : Phenyl (same as target).

Fluorophenyl Substitution Patterns

Ethyl 4-(2-Fluorophenyl)-6-Methyl-2-Thioxo-1-(p-Tolyl)-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate ()

- Molecular Formula : C₂₂H₂₂FN₃O₂S

- Key Differences: Position 4: 2-Fluorophenyl (vs. 4-fluorophenyl in the target).

- Impact :

Ethyl 4-(3-Fluorophenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate (, Compound 5b)

- Melting Point : 210–213°C

- Key Differences :

- Position 4 : 3-Fluorophenyl (meta-substitution vs. para in the target).

- Position 2 : Oxo (C=O) group (vs. phenyl in the target).

- Impact: Meta-fluorine placement reduces electronic effects compared to para-substitution.

Functional Group Modifications

Ethyl 4-(4-Methoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate ()

- Molecular Formula : C₁₅H₁₈N₂O₄

- Key Differences :

- Position 4 : 4-Methoxyphenyl (electron-donating group vs. electron-withdrawing fluorine in the target).

Ethyl 4-[3,5-Bis(Trifluoromethyl)Phenyl]-6-Methyl-2-Oxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate ()

Physicochemical and Pharmacological Comparisons

Tabulated Comparison of Key Compounds

Biological Activity

Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C20H18F N2O3

- Molecular Weight: 356.36 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with ethyl esters under controlled conditions. The process generally includes:

- Formation of Pyrimidine Ring: Utilizing urea or thiourea derivatives.

- Substitution Reactions: Incorporating the 4-fluorophenyl group through electrophilic aromatic substitution.

- Esterification: Converting the carboxylic acid to an ethyl ester.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest potential applications in treating infections caused by resistant strains.

Antidepressant Activity

Research has demonstrated that this compound may influence neurotransmitter systems linked to mood regulation. In rodent models, the compound was evaluated for its ability to inhibit norepinephrine and serotonin uptake.

Case Study:

In a controlled study involving rats subjected to stress, administration of the compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST).

The proposed mechanism of action for this compound includes:

- Inhibition of Monoamine Transporters: The compound appears to inhibit serotonin and norepinephrine transporters (SERT and NET), leading to increased levels of these neurotransmitters in the synaptic cleft.

- Antioxidant Activity: Preliminary studies suggest that it may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress.

Safety Profile

Toxicological assessments indicate that while the compound is generally well-tolerated at therapeutic doses, caution is advised due to potential side effects such as gastrointestinal disturbances and central nervous system effects.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate to improve yield and purity?

- Methodological Answer : The Biginelli reaction is a common route for dihydropyrimidinone derivatives. To optimize synthesis:

- Use microwave-assisted synthesis to reduce reaction time and enhance yield .

- Employ polar aprotic solvents (e.g., DMF) with catalytic HCl for regioselective cyclization.

- Monitor by HPLC-MS to identify intermediates and adjust stoichiometry (e.g., molar ratios of substituted aldehydes and β-keto esters) .

- Purify via column chromatography with silica gel (hexane:ethyl acetate gradients) to isolate the target compound from byproducts like unreacted thioureas .

Q. What spectroscopic techniques are most effective for characterizing the structural conformation of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve dihedral angles (e.g., 48.88° for C1–C6–C7–C10) and confirm the chair conformation of the dihydropyrimidine ring .

- NMR : Use - and -NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, ester carbonyl at ~170 ppm) .

- FT-IR : Identify key functional groups (e.g., hydroxyl stretch at 3200–3500 cm, carbonyl at ~1680 cm) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies:

- Store solutions in buffers (pH 3–9) at 25°C and 40°C for 30 days.

- Monitor degradation via LC-MS; acidic conditions may hydrolyze the ester group, while alkaline conditions degrade the dihydropyrimidine ring .

- Use DSC/TGA to assess thermal stability (decomposition onset typically >200°C for fluorophenyl derivatives) .

Advanced Research Questions

Q. What computational approaches can predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density (e.g., Fukui indices identify C5 as electrophilic) .

- Molecular dynamics simulations : Model solvation effects in DMSO/water mixtures to predict regioselectivity .

- Use Gaussian or ORCA software to calculate transition-state energies for reactions like hydroxyl group alkylation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Validate assays using standardized protocols (e.g., IC measurements against kinase inhibitors) .

- Compare crystallographic data (e.g., torsion angles) to rule out polymorphic variations affecting activity .

- Perform dose-response studies in triplicate with positive controls (e.g., staurosporine for kinase inhibition) to minimize false positives .

Q. What strategies enable selective functionalization of the dihydropyrimidine ring without disrupting the fluorophenyl group?

- Methodological Answer :

- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C2 phenyl group, leveraging steric protection from the ester moiety .

- Protect the hydroxyl group with TBSCl before introducing substituents at C6 .

- Employ flow chemistry to control reaction kinetics and minimize side reactions .

Q. How can researchers correlate the compound’s electronic properties with its solubility in pharmaceutical formulations?

- Methodological Answer :

- Calculate partition coefficients (logP) using ChemAxon or ACD/Labs to predict lipid/water solubility .

- Perform Hansen solubility parameter analysis to identify compatible excipients (e.g., PEG 400 for polar regions) .

- Use cryo-TEM to study self-assembly in aqueous solutions, which is critical for nanoparticle delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.